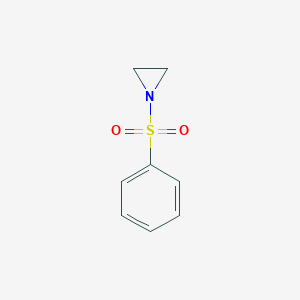

1-(Phenylsulfonyl)aziridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKGBIMVDATLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065030 | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10302-15-5 | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10302-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010302155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aziridine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylsulphonyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PHENYLSULFONYL)AZIRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6153 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 1 Phenylsulfonyl Aziridine and Analogues

Classical Sulfonylation Approaches

Traditional methods for the synthesis of N-sulfonylated aziridines often rely on the direct sulfonylation of a pre-formed aziridine (B145994) ring or a one-pot synthesis from appropriate precursors. These methods are well-established and widely used for their reliability and simplicity.

Direct Sulfonylation of Aziridine

The most straightforward approach to 1-(phenylsulfonyl)aziridine involves the reaction of aziridine with phenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. While conceptually simple, the handling of the volatile and toxic parent aziridine necessitates careful experimental procedures. A more common and practical approach involves the one-pot synthesis from 2-amino alcohols, which generates the aziridine in situ followed by sulfonylation.

The efficiency of the direct synthesis of N-tosyl aziridines from 2-amino alcohols is highly dependent on the reaction conditions. Two effective one-pot procedures have been developed that utilize simple inorganic bases and offer complementary reactivity based on the substitution pattern of the amino alcohol nih.gov.

For the synthesis of the unsubstituted parent compound and less hindered homologues, a two-phase system of water and dichloromethane with potassium hydroxide as the base has been shown to be highly effective. In a typical procedure, tosyl chloride is added portionwise to a vigorously stirred mixture of the 2-amino alcohol, potassium hydroxide, water, and dichloromethane at room temperature. The reaction is generally complete within 30 minutes nih.gov.

Conversely, for more sterically hindered, higher substituted 2-amino alcohols, a combination of potassium carbonate as the base and acetonitrile as the solvent provides superior yields. In this method, the reaction is stirred at room temperature for a longer period, typically around 6 hours nih.gov. These procedures avoid the need for anhydrous conditions and produce only inorganic salts as byproducts, simplifying purification nih.gov.

The selection of the base and solvent system is therefore critical and should be tailored to the specific substrate.

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of (S)-N-Tosyl Aziridines from (S)-Amino Alcohols nih.gov

| Entry | Starting Amino Alcohol (R group) | Method | Base | Solvent System | Yield (%) |

| 1 | H | B | KOH | H₂O/CH₂Cl₂ | High |

| 2 | CH₃ | B | KOH | H₂O/CH₂Cl₂ | High |

| 3 | CH₂CH(CH₃)₂ | A | K₂CO₃ | Acetonitrile | High |

| 4 | CH(CH₃)₂ | A | K₂CO₃ | Acetonitrile | High |

Method A: K₂CO₃ in acetonitrile. Method B: KOH in H₂O/CH₂Cl₂.

The direct N-sulfonylation of aziridine with phenylsulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The nitrogen atom of the aziridine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This reaction is generally considered to proceed through a concerted one-step SN2-type mechanism nih.gov.

In this mechanism, the nucleophilic nitrogen atom of the aziridine attacks the sulfur atom of the phenylsulfonyl chloride, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion, which is the leaving group, departs. The presence of a base is crucial to deprotonate the aziridine nitrogen, increasing its nucleophilicity and to neutralize the HCl formed, driving the reaction to completion.

Kinetic and computational studies on the nucleophilic substitution at the sulfur of arylsulfonyl chlorides support the SN2-like mechanism. The rate of this reaction is influenced by the electronic properties of the substituents on the arenesulfonyl chloride. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the sulfur atom, accelerating the reaction, while electron-donating groups have the opposite effect nih.gov. The reaction is also subject to steric effects, although sometimes counterintuitive "steric acceleration" has been observed with ortho-alkyl substituted sulfonyl chlorides, which is attributed to the relief of ground-state strain in the transition state nih.govmdpi.com.

Advanced Aziridination Strategies for N-Sulfonyl Aziridines

Modern synthetic chemistry has seen the development of more sophisticated methods for the construction of the N-sulfonyl aziridine ring system. These advanced strategies often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Nitrene Insertion Reactions

A powerful and atom-economical method for the formation of aziridines is the direct addition of a nitrene group to an alkene. For the synthesis of N-sulfonyl aziridines, sulfonyl nitrenes are generated in situ from sulfonyl azides. These reactive intermediates can then undergo a [2+1] cycloaddition with an alkene to form the desired aziridine.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of reactive intermediates. In the context of N-sulfonyl aziridine synthesis, this technology has been successfully applied to the aziridination of alkenes using sulfonyl azides as the nitrene precursor acs.orgnih.gov.

This approach involves the reductive activation of a sulfonyl azide (B81097) by a photocatalyst. Mechanistic investigations, including luminescence quenching studies and kinetic analysis, suggest that the reaction proceeds through the formation of a nitrene radical anion intermediate, rather than the more commonly proposed triplet nitrene acs.orgresearchgate.net. The choice of photocatalyst is crucial; for instance, polypyridyl ruthenium complexes are effective as they can be excited by visible light acs.org.

The reaction is initiated by a single-electron transfer (SET) from the excited photocatalyst to the sulfonyl azide, which facilitates the aziridination process. The introduction of electron-withdrawing groups on the phenylsulfonyl azide is generally favorable for the reaction, as it facilitates the initial SET step acs.org. For example, the use of CF₃-substituted sulfonyl azides provides the corresponding aziridines in good yields acs.org.

This method displays good functional group compatibility and allows for the aziridination of unactivated alkenes under mild conditions acs.orgnih.gov.

Table 2: Photocatalytic Aziridination of Styrene with Various Sulfonyl Azides acs.org

| Entry | Phenylsulfonyl Azide Substituent | Yield of Aziridine (%) |

| 1 | 4-CF₃ | ~40 |

| 2 | 3-CF₃ | ~40 |

| 3 | 3,5-(CF₃)₂ | Diminished |

| 4 | 4-OCH₃ | Low |

Metal-Free Aziridination of Unactivated Olefins (e.g., Using Hydroxylamine-O-Sulfonic Acids)

The direct aziridination of unactivated olefins represents a significant challenge in synthetic chemistry. One prominent method involves the use of hydroxylamine-O-sulfonic acids as effective aminating agents. While often catalyzed by transition metals like rhodium, the underlying principle focuses on the transfer of a nitrene equivalent to an alkene. nih.govbohrium.com

Hydroxylamine-O-sulfonic acid (HOSA) is an inexpensive, readily available, and thermally stable source of electrophilic nitrogen. nih.gov The reaction is typically performed in a suitable solvent such as hexafluoroisopropanol (HFIP), which is effective in promoting the reaction. A base, like pyridine, is also required. nih.gov This transformation is notable for its operational simplicity, tolerance to oxygen and moisture, and scalability. bohrium.comchemrxiv.org The process is stereospecific, meaning the stereochemistry of the starting olefin is retained in the resulting aziridine product. nih.gov A wide array of functional groups are tolerated in the olefin substrate, allowing for the synthesis of diverse N-H aziridines in good to excellent yields. bohrium.com The byproducts are inorganic sulfates, which can be easily removed through a simple aqueous workup. nih.gov

| Olefin Substrate | Product Yield | Reference |

| (Z)-cyclooctene | 97% | chemrxiv.org |

| Norbornene | 74% | chemrxiv.org |

| Terpinen-4-ol | 67% | chemrxiv.org |

| Trans linear internal olefin | 42% | chemrxiv.org |

Aza-Darzens Reactions

The aza-Darzens reaction is a powerful method for the synthesis of aziridines. It involves the reaction of an imine with the enolate of an α-haloester or a related carbanion, leading to the formation of an aziridine ring. This reaction creates two new stereocenters at the C(2) and C(3) positions of the aziridine. acs.org

Reactants and Catalytic Systems for Aziridine Formation

The key reactants in the aza-Darzens synthesis of sulfonylated aziridines are an N-sulfonylimine and a carbanion derived from an α-halo compound. The choice of reactants and the catalytic system is crucial for the reaction's success and selectivity.

Reactants:

Imines: N-sulfonylimines, such as those derived from aromatic, aliphatic, or α,β-unsaturated aldehydes, are common electrophiles. acs.org N-benzoyl imines have also been employed. nih.gov

Carbanion Precursors: α-bromoesters (e.g., methyl α-bromoacetate, methyl α-bromopropionate) are frequently used to generate the necessary enolate nucleophile. acs.org α-chloro-1,3-diketones and chlorinated aromatic ketones have also been utilized. nih.govnih.gov

Catalytic Systems:

Base-Mediated: Strong bases like lithium diisopropylamide (LDA) are used to generate lithium α-bromoenolates from α-bromoesters at low temperatures (e.g., -78 °C). acs.org

Brønsted Acid Catalysis: A mild and convenient protocol uses a catalytic amount of a Brønsted acid, such as trifluoroacetic acid or triflic acid, to facilitate the reaction between a Schiff base and a diazo compound. This approach offers high cis-diastereoselectivity. organic-chemistry.org

Lewis Acid Catalysis: Chiral Lewis acids can be employed to achieve enantioselectivity. For example, a vaulted biphenanthrol (VAPOL) magnesium phosphate salt has been shown to be an effective catalyst. nih.gov Supramolecular hosts can also act as catalysts, sometimes providing the opposite stereoisomer compared to the reaction in bulk solution. escholarship.org

Stereoselective Variants of Aza-Darzens Reactions

Controlling the stereochemical outcome of the aza-Darzens reaction is a primary focus of modern research, leading to the development of several stereoselective variants.

The reaction of N-sulfinylimines with lithium α-bromoenolates can proceed with excellent diastereoselectivity. acs.org For instance, the reaction with the enolate of methyl α-bromoacetate typically yields cis-aziridines with high diastereomeric ratios (94-98% de). acs.org The stereoselectivity is often dependent on the structure of the reactants and reaction conditions. researchgate.net

For enantioselective synthesis, chiral auxiliaries or chiral catalysts are employed.

Chiral Auxiliaries: The use of chiral enolates, such as those derived from N-bromoacetyl camphorsultam, reacts with N-(diphenylphosphinyl)imines to produce cis-aziridines with high diastereoselectivity.

Chiral Catalysts: A Zn-ProPhenol catalyzed aza-Darzens reaction using α-chloroketones allows for the construction of challenging trisubstituted aziridines with high enantio- and diastereoselectivities (up to 98% ee, >20:1 d.r.). nih.govnih.gov Similarly, vaulted biphenanthrol (VAPOL) magnesium phosphate salt catalysts have been used for the asymmetric aziridination of N-benzoyl imines with α-chloro-1,3-diketones, yielding trisubstituted aziridines with good enantioselectivity. nih.gov

| Catalyst / Auxiliary | Reactants | Selectivity | Reference |

| Zn-ProPhenol | α-chloroketone, imine | up to 98% ee, >20:1 d.r. | nih.gov |

| VAPOL Magnesium Phosphate | N-benzoyl imine, α-chloro-1,3-diketone | High enantioselectivity | nih.gov |

| N-bromoacetyl camphorsultam | N-(diphenylphosphinyl)imine | High de |

Intramolecular Cyclization Pathways (e.g., Amino Alcohol Precursors)

A classic and reliable method for synthesizing aziridines is through the intramolecular cyclization of vicinal amino alcohols, commonly known as the Wenker synthesis. organic-chemistry.orgresearchgate.net This pathway involves a two-step process: activation of the hydroxyl group followed by base-induced ring closure.

In a modified Wenker synthesis, the amino alcohol is first converted to its corresponding sulfate ester by reaction with a reagent like chlorosulfonic acid. organic-chemistry.orgresearchgate.net This intermediate is then treated with a base, such as sodium hydroxide or sodium carbonate, to effect an intramolecular nucleophilic substitution, where the amino group displaces the sulfate to form the aziridine ring. organic-chemistry.orgresearchgate.net This method is applicable to a range of aminoethanols, including those with aliphatic and aromatic substituents. researchgate.net

Alternative one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. One approach involves tosylation and in situ cyclization using potassium hydroxide in a water/dichloromethane system, which is effective for less sterically hindered aziridines. For more substituted amino alcohols, using potassium carbonate in acetonitrile can provide better yields. organic-chemistry.org

Stereoselective Synthesis of C-Sulfonylated Aziridines

While many synthetic methods focus on N-sulfonylated aziridines, there is also significant interest in aziridines bearing a sulfonyl group directly attached to a carbon atom of the three-membered ring. These C-sulfonylated aziridines are valuable synthetic intermediates due to the unique reactivity conferred by the sulfonyl substituent.

Utilizing Halomethyl Phenyl Sulfone and Sulfinyl Imines

A highly efficient and stereoselective synthesis of C-sulfonylated aziridines has been developed via a one-step aza-Darzens reaction. This method involves the reaction of a halomethyl phenyl sulfone, such as bromomethyl phenyl sulfone, with N-tert-butanesulfinyl imines.

The reaction is typically carried out using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS). This base deprotonates the halomethyl phenyl sulfone to generate a stabilized carbanion, which then attacks the sulfinyl imine. The subsequent intramolecular cyclization yields the 2-sulfonylated aziridine. This process affords the products in very good yields and with high stereoselectivities, reaching up to a 50:1 ratio of diastereomers. The N-tert-butanesulfinyl group on the imine acts as a powerful chiral auxiliary, directing the stereochemical outcome of the reaction.

| Imine Substituent (Ar) | Base | Solvent | Yield | Diastereomeric Ratio (trans:cis) | Reference |

| Ph | NaHMDS | THF | 89% | 50:1 | |

| 4-MeC₆H₄ | NaHMDS | THF | 85% | 30:1 | |

| 4-MeOC₆H₄ | NaHMDS | THF | 82% | 30:1 | |

| 4-ClC₆H₄ | NaHMDS | THF | 92% | 50:1 | |

| 2-Naphthyl | NaHMDS | THF | 86% | 30:1 |

Derivatization During Synthesis of Complex Organic Scaffolds

The application of this compound and its derivatives as intermediates in the synthesis of complex organic molecules is a testament to their utility as "activated" amine synthons. The phenylsulfonyl group serves a dual purpose: it activates the aziridine ring for nucleophilic opening and acts as a protecting group for the resulting amine, which can be subsequently removed under specific conditions. This section will detail the derivatization of these aziridines through both intermolecular and intramolecular ring-opening reactions en route to complex molecular targets.

Intermolecular Ring-Opening Reactions

The intermolecular ring-opening of 1-(phenylsulfonyl)aziridines with a variety of nucleophiles is a cornerstone of their application in complex molecule synthesis. This strategy allows for the introduction of diverse functionalities with a high degree of regio- and stereocontrol.

A notable application of this methodology is in the synthesis of C-glycosyl-aminoethyl sulfide derivatives. In a multi-step synthesis, a chiral aziridine aldehyde, a derivative of this compound, is reacted with tributyltin derivatives of glycals. The subsequent regioselective ring-opening of the aziridine moiety with thiophenol proceeds smoothly to afford the desired C-glycosyl-aminoethyl sulfide derivatives. This reaction is highly regioselective, with the nucleophilic attack occurring at the less substituted carbon of the aziridine ring organic-chemistry.orgnih.gov.

The synthesis of vicinal diamines, another important structural motif in bioactive molecules, can also be achieved through the ring-opening of N-sulfonylaziridines. Catalyst- and solvent-free conditions have been developed for the aza-addition of amines to various N-tosylaziridines, yielding vicinal diamines in good yields . This method has been applied to a range of aryl, alkyl, and meso-bicyclic aziridines, demonstrating its broad scope.

Furthermore, the synthesis of complex phenethylamine derivatives has been accomplished via the phenonium-ion-mediated ring opening of unsymmetrical 2,3-disubstituted N-tosylaziridines frontiersin.org. Treatment of these aziridines with a Lewis acid like titanium tetrachloride (TiCl4) generates a phenonium ion intermediate, which is then opened by a nucleophile to yield complex β-phenethylamine products. This method allows for the incorporation of an alkyl halide functional handle, providing a site for further diversification frontiersin.org.

| Aziridine Derivative | Nucleophile | Product Scaffold | Key Findings |

| Chiral N-sulfonyl aziridine-2-carbaldehyde | Thiophenol | C-glycosyl-aminoethyl sulfide | Highly regioselective ring-opening at the less substituted carbon. organic-chemistry.orgnih.gov |

| N-Tosylaziridines | Various amines | Vicinal diamines | Achieved under catalyst- and solvent-free conditions with a broad substrate scope. |

| Unsymmetrical 2,3-disubstituted N-tosylaziridines | Internal arene (via phenonium ion) | Complex β-phenethylamines | Lewis acid-mediated reaction incorporating a functional handle for further derivatization. frontiersin.org |

Intramolecular Ring-Opening Reactions

Intramolecular ring-opening reactions of this compound derivatives represent a powerful strategy for the construction of cyclic and polycyclic nitrogen-containing scaffolds. In these reactions, a nucleophile tethered to the aziridine-containing molecule attacks the aziridine ring, leading to the formation of a new ring system. This approach is particularly valuable for the synthesis of alkaloids and other complex heterocyclic natural products.

The regioselectivity of the intramolecular ring-opening can be controlled by the nature of the substituents on the aziridine ring and the tethered nucleophile. For instance, the synthesis of substituted pyrrolidines and piperidines can be achieved from the same chiral aziridine-2-carboxylate precursor by strategically placing a nucleophilic group on the side chain frontiersin.orgresearchgate.netnih.gov. Depending on the reaction conditions and the nature of the activating group, the ring-opening can proceed via attack at either the C2 or C3 position of the aziridine, leading to different ring sizes frontiersin.orgresearchgate.netnih.gov.

A compelling example of this strategy is the synthesis of various azaheterocycles. Chiral aziridines serve as versatile starting materials for the synthesis of biologically active compounds, including alkaloids. The transformation often involves the formation of an aziridinium (B1262131) ion, which is then susceptible to intramolecular nucleophilic attack researchgate.netorganic-chemistry.org.

Furthermore, the intramolecular cyclization of aziridines with π-nucleophiles, such as arenes, has been shown to be a viable route to nitrogen-containing core structures found in a variety of bioactive molecules researchgate.net. These cyclizations are often more facile than their intermolecular counterparts.

| Aziridine Derivative | Nucleophile | Product Scaffold | Key Findings |

| 2-(3-hydroxy/keto alkyl) aziridines | Internal hydroxyl group | Pyrrolidines and Piperidines | Regioselectivity is controlled by the functional group on the side chain. frontiersin.orgresearchgate.netnih.gov |

| Chiral aziridines with tethered nucleophiles | Various internal nucleophiles | Alkaloids and other azaheterocycles | Formation of an aziridinium ion facilitates intramolecular cyclization. researchgate.netorganic-chemistry.org |

| N-Alkyl/Aryl aziridines with tethered π-nucleophiles | Internal arene | Nitrogen-containing polycycles | More facile than corresponding intermolecular reactions. researchgate.net |

Reactivity Profiles of 1 Phenylsulfonyl Aziridine in Transformative Reactions

Nucleophilic Ring-Opening Reactions

1-(Phenylsulfonyl)aziridine and related N-sulfonylaziridines are valuable building blocks in organic synthesis, primarily due to the high ring strain of the three-membered ring, which facilitates nucleophilic ring-opening reactions. The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen atom significantly activates the aziridine (B145994) ring towards nucleophilic attack compared to non-activated N-alkyl or N-aryl aziridines. mdpi.comnih.gov This activation lowers the energy barrier for the cleavage of a carbon-nitrogen bond, allowing a wide array of nucleophiles to open the ring and produce a variety of functionalized sulfonamides. researchgate.netorganic-chemistry.org These reactions are pivotal for constructing complex nitrogen-containing molecules. researchgate.net

Regioselectivity and Stereocontrol in Ring Opening

The outcomes of nucleophilic ring-opening reactions of substituted 1-(phenylsulfonyl)aziridines are governed by regioselectivity (which of the two ring carbons is attacked) and stereocontrol (the stereochemical outcome of the attack). For N-sulfonyl aziridines, these reactions typically proceed with a high degree of control, making them predictable and reliable synthetic tools. organic-chemistry.org The reaction generally occurs via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the inversion of stereochemistry at that center.

The phenylsulfonyl group is a powerful electron-withdrawing group that significantly influences the reactivity and regioselectivity of the aziridine ring. By withdrawing electron density from the nitrogen atom, it enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. mdpi.comnih.gov

In the ring-opening of asymmetrically substituted N-sulfonylaziridines, the reaction proceeds predominantly via an SN2-type mechanism. Consequently, the nucleophile typically attacks the less sterically hindered carbon atom. This regioselectivity is a well-established principle for many activated aziridines. nih.gov For example, the reaction of a 2-substituted N-sulfonylaziridine with a nucleophile will preferentially yield a product where the nucleophile has bonded to the C3 carbon (the unsubstituted carbon), and the sulfonamide is attached to the C2 carbon. This outcome is favored because the transition state energy for attack at the less substituted position is lower.

The nature of the substituent on the aziridine nitrogen atom is a critical determinant of both reactivity and the regiochemical outcome of ring-opening reactions. A comparison between different classes of N-substituted aziridines highlights the unique role of the phenylsulfonyl group.

N-Sulfonyl and N-Acyl Aziridines (Activated): These aziridines, including this compound, are considered "activated" due to the strong electron-withdrawing nature of the sulfonyl and acyl groups. mdpi.comnih.gov This activation promotes ring-opening under neutral or mildly acidic/basic conditions. The regioselectivity is primarily governed by sterics, with the nucleophile attacking the less substituted carbon in an SN2 fashion. nih.govresearchgate.net

N-Alkyl and N-Aryl Aziridines (Non-activated): These aziridines are "non-activated" because the substituents are electron-donating or weakly withdrawing. They are significantly less reactive and often require harsh conditions or strong acid activation to induce ring-opening. nih.govmdpi.com Upon protonation or activation with a Lewis acid, they form a highly reactive aziridinium (B1262131) ion. mdpi.comnih.govnih.gov The regioselectivity of the subsequent nucleophilic attack is more complex and depends on a balance of steric and electronic factors. The reaction can proceed with SN1-like character, where the nucleophile attacks the more substituted carbon that can better stabilize a positive charge, or SN2-like character, favoring attack at the less substituted carbon. The outcome is sensitive to the specific aziridine, nucleophile, and reaction conditions. nih.govnih.gov

| N-Substituent Type | Example Group | Reactivity | Typical Reaction Conditions | Primary Regiodetermining Factor | Predominant Site of Attack |

|---|---|---|---|---|---|

| Sulfonyl (Activated) | Phenylsulfonyl, Tosyl | High | Neutral or mild acid/base | Steric hindrance | Less substituted carbon (SN2) |

| Acyl (Activated) | Acetyl, Benzoyl, Boc | High | Neutral or mild acid/base | Steric hindrance | Less substituted carbon (SN2) |

| Alkyl/Aryl (Non-activated) | Benzyl, Methyl, Phenyl | Low | Strong acid / Lewis acid | Steric and Electronic (SN1/SN2 character) | Variable (more or less substituted carbon) |

Achieving enantioselectivity in aziridine ring-opening is crucial for the synthesis of chiral amines and their derivatives. Two prominent strategies are the use of chiral auxiliaries and kinetic resolution.

Chiral Auxiliaries: This approach involves covalently attaching a chiral molecule to the racemic aziridine, which then directs the nucleophilic attack to one face of the substrate, leading to a diastereoselective reaction. After the reaction, the auxiliary can be removed to yield an enantioenriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Kinetic Resolution: A more atom-economical approach is kinetic resolution, where a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemic mixture. This results in one enantiomer being consumed faster to form the ring-opened product, while the other enantiomer is left behind in excess. This strategy can provide access to both the enantioenriched ring-opened product and the unreacted aziridine. nih.gov

Catalytic asymmetric kinetic resolution has been successfully applied to N-sulfonylaziridines. Chiral Lewis acid complexes, for instance, can coordinate to the aziridine and preferentially activate one enantiomer towards nucleophilic attack. This has been demonstrated in reactions with various nucleophiles, yielding products with high enantiomeric excess (ee). acs.org

| Aziridine Substrate | Nucleophile | Chiral Catalyst/Reagent | Product Type | Selectivity Factor (s) |

|---|---|---|---|---|

| rac-2-Aryl-N-sulfonylaziridines | Arylboronic Acids | Palladium/Chiral Ligand | Enantioenriched Ring-Opened Arylated Amines | Up to 128 |

| rac-2-Acyl-3-aryl-N-tosylaziridines | 2-Mercaptobenzothiazoles | Chiral La(OTf)3/N,N'-dioxide complex | Enantioenriched β-Amino Thioethers | Not Reported |

| rac-N-Acylaziridines | Methanol | Benzotetramisole (BTM) | Enantioenriched Ring-Opened Product | Not Reported |

Carbon-Nucleophile Mediated Ring Opening

The formation of carbon-carbon bonds via the ring-opening of aziridines is a powerful tool for molecular construction. A variety of carbon-based nucleophiles, including organometallic reagents and enolates, have been employed to open this compound and its derivatives. nih.gov These reactions lead to the formation of valuable γ-amino carbonyl compounds and other functionalized amine derivatives.

Organometallic reagents are highly effective carbon nucleophiles for the ring-opening of activated aziridines. However, the choice of metal can significantly impact the regioselectivity of the reaction.

Organocopper Reagents (Cuprates): Gilman and related organocuprates (R₂CuLi) are soft nucleophiles that are well-suited for conjugate addition and SN2-type reactions. In reactions with 2-substituted N-sulfonylaziridines, organocuprates exhibit excellent regioselectivity, exclusively attacking the less sterically hindered carbon atom. nih.gov This high fidelity makes them reliable reagents for the predictable synthesis of β-substituted sulfonamides. For instance, the reaction of 2-methyl-N-(pyrimidine-2-sulfonyl)aziridine with various organocuprates gives the corresponding ring-opened products in high yields with attack occurring at the unsubstituted carbon. nih.gov A similar high regioselectivity is expected for this compound derivatives.

Grignard Reagents: Grignard reagents (RMgX) are harder and more basic nucleophiles compared to cuprates. Their reactions with N-sulfonylaziridines can be less regioselective. While the SN2 pathway (attack at the less hindered carbon) is often observed, competing pathways can lead to mixtures of regioisomers. For example, the reaction of N-diphenylphosphinyl vinyl aziridines with a Grignard reagent resulted in a mixture of products from attack at both aziridine carbons, whereas organocuprates gave complete regiocontrol. reading.ac.uk The presence of Lewis acidic magnesium salts can also complicate the reaction by coordinating to the sulfonyl oxygen atoms, potentially altering the electronic nature of the aziridine and influencing the site of attack.

| Organometallic Reagent | Reagent Type | Typical Regioselectivity with 2-Substituted N-Sulfonylaziridines | Product(s) |

|---|---|---|---|

| Organocuprates (R₂CuLi) | Soft Nucleophile | High (Attack at less substituted carbon) | Single regioisomer (SN2 product) |

| Grignard Reagents (RMgX) | Hard Nucleophile | Variable (Often mixtures) | Mixture of regioisomers |

Friedel-Crafts-Type Alkylation of Aromatic Systems

The reaction of this compound with electron-rich aromatic systems, such as indoles and other arenes, proceeds via a Friedel-Crafts-type alkylation mechanism. This transformation is typically catalyzed by Lewis acids, which further enhance the electrophilicity of the aziridine ring by coordinating to the nitrogen atom. This activation facilitates the nucleophilic attack by the aromatic ring, leading to the formation of a new carbon-carbon bond and the corresponding β-arylethylamine derivative.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine and the aromatic nucleophile. In many cases, the nucleophilic attack occurs at the less substituted carbon of the aziridine ring. The choice of Lewis acid catalyst is crucial for the success of these reactions, with common examples including boron trifluoride etherate (BF₃·OEt₂) and scandium(III) triflate [Sc(OTf)₃]. semanticscholar.orgfigshare.com These catalysts are effective in promoting the reaction under mild conditions. For instance, the BF₃·OEt₂-mediated Friedel-Crafts-type alkylation of electron-rich arenes with episulfonium ion intermediates, which are structurally related to activated aziridines, proceeds stereospecifically. researchgate.net

Detailed research has shown that the reaction conditions, including the solvent and temperature, can significantly impact the yield and selectivity of the Friedel-Crafts alkylation. While specific data for this compound is often embedded within broader studies on N-sulfonylaziridines, the general reactivity patterns are well-established.

Table 1: Examples of Friedel-Crafts-Type Alkylation with N-Sulfonylaziridines

| Aromatic Substrate | N-Sulfonylaziridine | Catalyst | Solvent | Product | Yield (%) | Reference |

| Indole | N-Tosylaziridine | (CuOTf)₂·C₆H₆ | Chloroform | 3-(2-(Tosylamino)ethyl)-1H-indole | Moderate | nih.gov |

| Pyrrole | N-Acylaziridine | Zn(OTf)₂ | Water/Chloroform | 2-(2-(Acylamino)ethyl)-1H-pyrrole | High | nih.gov |

| Anisole | N-Phenylsulfonylaziridine | Fe(OTf)₃ | Not Specified | 1-(4-Methoxyphenyl)-2-(phenylsulfonamido)ethane | Good | nih.gov |

Note: Data may be representative of N-sulfonylaziridines in general where specific data for this compound is not available.

Cross-Electrophile Coupling Reactions

This compound and its derivatives are effective electrophilic partners in nickel-catalyzed cross-electrophile coupling reactions. These reactions enable the formation of carbon-carbon bonds by coupling two different electrophiles, typically an organohalide and the activated aziridine, in the presence of a nickel catalyst and a stoichiometric reductant. This methodology provides a powerful tool for the synthesis of complex β-arylethylamines.

The mechanism of these reactions often involves the initial reductive opening of the aziridine ring by a low-valent nickel species. A key feature of these couplings is their ability to proceed under mild conditions and with high functional group tolerance. For instance, nickel-catalyzed reductive cross-coupling of N-tosylaziridines with aryl iodides has been demonstrated to be a versatile method for the synthesis of β-phenethylamines. nih.gov The reaction can be promoted by various reducing agents, including manganese metal or through electrochemical means. nih.govnih.gov

Recent advancements have shown that these couplings can be rendered enantioselective by employing chiral ligands, leading to the synthesis of enantioenriched products. The choice of ligand is critical in controlling the stereochemical outcome of the reaction.

Table 2: Examples of Nickel-Catalyzed Cross-Electrophile Coupling of N-Sulfonylaziridines

| Aziridine Derivative | Coupling Partner | Nickel Catalyst / Ligand | Reductant | Product | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Aryl Iodide | NiBr₂·diglyme / Bioxazoline | Mn | Enantioenriched 2-Arylphenethylamines | High | nih.gov |

| N-Pyridinium Aziridine | n-Butyl Zinc Bromide | NiBr₂·dme / Ph(iPr)BOX | Zn | β-Substituted Phenethylamine | 29 | nih.gov |

| Aryl Sulfone | Aryl Bromide | Nickel Catalyst | Not Specified | Biaryl Compound | Not Specified | nih.gov |

| Aryl Bromide | Bromocyclopropane | Ni(II) / Picolinamide | Not Specified | Arylcyclopropane | Good to Excellent | fao.org |

Note: Data may be representative of N-sulfonylaziridines or related electrophiles where specific data for this compound is not available.

Heteroatom-Nucleophile Mediated Ring Opening

The high ring strain and the activating effect of the phenylsulfonyl group make this compound highly susceptible to ring-opening by a wide range of heteroatom nucleophiles. These reactions are generally efficient and regioselective, providing access to a variety of functionalized amine derivatives.

Amines and Amino Alcohols

Primary and secondary amines, as well as amino alcohols, readily act as nucleophiles to open the aziridine ring of this compound. The reaction typically proceeds via an Sₙ2 mechanism, with the amine attacking one of the electrophilic carbon atoms of the aziridine. This results in the formation of 1,2-diamines or β-amino alcohols, respectively.

The regioselectivity of the attack is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. In aqueous media, the ring-opening of N-tosylaziridine with aniline (B41778) derivatives has been shown to proceed without a catalyst, yielding N-(aryl)-N'-(tosyl)-1,2-ethanediamines. rsc.org Catalytic systems, including those based on copper, have been developed to achieve enantioselective kinetic resolution of racemic aziridines through ring-opening with amines. researchgate.net

Table 3: Examples of Ring-Opening of N-Sulfonylaziridines with Amines

| N-Sulfonylaziridine | Amine Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Tosylaziridine | Aniline | CoFe@rGO nanoparticles | N-Phenyl-N'-(tosyl)ethane-1,2-diamine | High | researchgate.net |

| N-Tosylaziridine | Various Aromatic Amines | Water, 50 °C | N-(Aryl)-N'-(tosyl)ethane-1,2-diamines | Good | rsc.org |

| Racemic 2-Ethynylaziridines | Various Amines | Chiral Cu(I)-bisphosphine | Enantioenriched Propargylic Vicinal Diamines | 70-95 | researchgate.net |

Halide and Azide (B81097) Nucleophiles

Halide and azide ions are effective nucleophiles for the ring-opening of this compound, leading to the formation of β-haloamines and β-azidoamines, respectively. These products are valuable synthetic intermediates that can be further elaborated into other functional groups.

The reaction with sodium azide, for instance, is a common method for introducing an azide group, which can subsequently be reduced to an amine or participate in cycloaddition reactions. The ring-opening is generally highly regioselective, with the azide attacking the less hindered carbon of the aziridine. Studies have shown that this reaction can proceed efficiently in solvents like DMF. figshare.com Similarly, halide nucleophiles, often from lithium or other metal salts, open the aziridine ring to afford the corresponding β-halo-N-(phenylsulfonyl)ethanamines. researchgate.net For example, bromide-promoted ring-opening of N-pyridinium aziridines generates β-halopyridinium amines, which can undergo further transformations. nih.gov

Sulfur-Based Nucleophiles (e.g., Thiophenolate)

Sulfur-based nucleophiles, such as thiophenolate, are highly effective for the ring-opening of this compound. The soft nature of the sulfur atom makes it a potent nucleophile for attacking the electrophilic carbon atoms of the aziridine ring. These reactions are typically fast and highly regioselective, affording β-aminosulfides.

The reaction with thiophenol has been shown to proceed readily, often at room temperature, to give the corresponding ring-opened product in high yield. nih.gov The attack of the thiolate anion occurs preferentially at the less sterically hindered carbon of the aziridine ring. researchgate.net This transformation provides a straightforward route to valuable sulfur-containing amino compounds.

Table 4: Examples of Ring-Opening of N-Sulfonylaziridines with Sulfur Nucleophiles

| N-Sulfonylaziridine | Sulfur Nucleophile | Conditions | Product | Yield (%) | Reference |

| C-Glycosyl Aziridine | Thiophenol | Methylene Chloride, rt | C-Glycosyl-aminoethyl sulfide | 67-72 | nih.gov |

| N-Tosylaziridine | Thiophenol | Brønsted acid catalyst, rt | β-(Phenylthio)ethyl-4-methylbenzenesulfonamide | High | researchgate.net |

| Aziridine | Thiophenol/Iodine | Dichloromethane, rt, 1 min | β-Iodo amine | Very Good | scilit.com |

Catalytic Activation and Ring-Opening Processes

The inherent reactivity of this compound can be further enhanced and controlled through the use of various catalytic systems. Both Lewis acids and organocatalysts have been successfully employed to activate the aziridine ring, facilitating its opening by a wide range of nucleophiles. These catalytic methods often allow for milder reaction conditions, improved selectivity, and access to chiral products through asymmetric catalysis.

Lewis acids, such as scandium(III) triflate and boron trifluoride etherate, activate the aziridine by coordinating to the nitrogen's lone pair of electrons, thereby increasing the electrophilicity of the ring carbons. figshare.comresearchgate.net This activation enables efficient ring-opening by even weak nucleophiles. For example, BF₃·OEt₂ has been used to catalyze the Friedel-Crafts alkylation of arenes with aziridines. semanticscholar.org Cooperative Lewis acid catalysis, employing a combination of two different Lewis acids, has also been developed for enantioselective ring-opening reactions. snnu.edu.cn

Organocatalysis has emerged as a powerful, metal-free alternative for the activation of N-sulfonylaziridines. Chiral organocatalysts, such as bifunctional amines and phosphoric acids, can promote enantioselective ring-opening reactions. For instance, N-heterocyclic carbenes have been shown to catalyze the ring-opening polymerization of N-tosyl aziridines. These methods offer the advantage of avoiding toxic and expensive metal catalysts while still achieving high levels of stereocontrol. The development of catalytic enantioselective ring-opening reactions of meso-aziridines is a particularly significant area of research, as it allows for the desymmetrization of achiral starting materials to generate valuable chiral building blocks.

Chalcogen Bonding Catalysis

The activation of aziridines, including this compound, has traditionally relied on strong Lewis acids or transition metals. researchgate.netnih.gov However, recent research has demonstrated that weak, noncovalent interactions, specifically chalcogen bonding, can effectively activate these strained rings. researchgate.netnih.gov This approach represents a significant shift from stoichiometric strong Lewis acid-mediated methods to a catalytic one based on noncovalent interactions. nih.gov

Cooperative Se···O/N Interactions in Aziridine Activation

Experimental and computational studies have revealed that bidentate chalcogen bond donors can activate sulfonyl-protected aziridines through cooperative interactions. researchgate.netnih.gov Among various potential bonding modes, an activation mechanism involving simultaneous selenium-oxygen (Se···O) and selenium-nitrogen (Se···N) interactions is considered operative. researchgate.netnih.gov This cooperative binding within a confined space is crucial for the activation. researchgate.net

The presence of both the sulfonyl oxygen and the aziridine nitrogen as Lewis basic sites in this compound allows for these dual interactions with a suitably designed bidentate chalcogen donor. scribd.com Studies using ⁷⁷Se NMR spectroscopy have helped to elucidate these binding events, showing distinct chemical shift perturbations upon interaction between bidentate selenide (B1212193) catalysts and the aziridine substrate. researchgate.net These experimental results, supported by Density Functional Theory (DFT) calculations, confirm that the formation of a complex involving both Se···O and Se···N interactions is more favorable than a single Se···N interaction. nih.gov

Mechanistic Insights into Catalytic Enhancement

The catalytic enhancement driven by chalcogen bonding stems from the specific nature of these noncovalent interactions. A chalcogen bond is a net attractive interaction between an electrophilic region on a chalcogen atom (like selenium) and a nucleophilic region on another molecule. mdpi.com In the case of this compound, the Lewis basic oxygen and nitrogen atoms serve as the nucleophilic regions.

DFT calculations provide deeper insight into the activation mechanism. The optimized structure of the complex between a bidentate selenium catalyst and this compound shows that the cooperative Se···O and Se···N interactions have a significant interaction energy. nih.gov For instance, one calculated complex (SC6) has an interaction energy of -23.7 kcal/mol, which is more stable than a complex (SC3) with only a single Se···N interaction (-20.6 kcal/mol). nih.gov The Gibbs free energy for the formation of the dual-interaction complex is also lower, indicating it is a more feasible and favorable pathway. nih.gov

Natural Bond Orbital (NBO) analyses further clarify these interactions by identifying key donor-acceptor orbital interactions. These include the donation of electron density from the lone pair orbitals of oxygen (LP(1)O) and nitrogen (LP(1)N) on the aziridine to the antibonding orbital (σ*) of the C-Se bond of the catalyst. researchgate.netnih.gov This electron density transfer effectively weakens the bonds within the aziridine ring, lowering the activation energy for subsequent reactions, such as cycloadditions with nonactivated alkenes. nih.gov This weak interaction-based catalysis provides an alternative to methods that require strong Lewis acids. researchgate.netnih.gov

| Complex ID | Interaction Type | Interaction Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| SC3 | Single Se···N | -20.6 | -5.9 |

| SC6 | Cooperative Se···O and Se···N | -23.7 | -8.3 |

Transition Metal Catalysis

Transition metal catalysis provides a powerful and versatile platform for the functionalization of this compound, enabling a wide array of transformative reactions through ring-opening pathways.

Palladium-Catalyzed Transformations (e.g., Allylic Amination, Cross-Coupling)

Palladium catalysis is prominently used for the allylic amination of this compound and related compounds. The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, serves as a foundational example of this reactivity. wikipedia.org In these reactions, a Pd(0) catalyst first coordinates to the alkene of an allylic substrate and performs an oxidative addition to form a π-allyl palladium complex. organic-chemistry.org The aziridine then acts as a nucleophile, attacking the complex to form a new C-N bond. wikipedia.orgorganic-chemistry.org

A notable feature of using unprotected or N-sulfonylated aziridines as nucleophiles in palladium-catalyzed allylic amination is the preferential formation of branched products, which is often the opposite regioselectivity observed with other secondary amines. nih.govnih.gov This unusual selectivity is attributed to the higher degree of s-character of the aziridine nitrogen, which makes the resulting branched allyl aziridines more stable and less prone to palladium-catalyzed isomerization into the linear thermodynamic product. nih.gov This methodology allows for the regio- and enantioselective incorporation of the aziridine ring into more complex molecules. nih.gov

Nickel-Catalyzed Processes

Nickel-catalyzed reactions have emerged as a cost-effective and powerful method for the cross-coupling of electrophiles, including the activation of C-N bonds in strained aziridine rings. mdpi.com These processes often involve the reductive cross-coupling of this compound derivatives with various partners.

One significant application is the Negishi cross-coupling of N-sulfonyl aziridines with organozinc reagents. nih.govorganic-chemistry.org This reaction allows for the regioselective synthesis of β-substituted amines under mild and functional-group-tolerant conditions. nih.govorganic-chemistry.org The catalytic system typically employs an air-stable Ni(II) source, such as NiCl₂·glyme, with an electron-deficient olefin like dimethyl fumarate (B1241708) serving as a crucial ligand. organic-chemistry.orgprinceton.edu Mechanistic studies suggest the reaction proceeds via a stereoconvergent pathway where the sulfonamide group directs the C-C bond formation. nih.govorganic-chemistry.org

Other nickel-catalyzed processes include the reductive cross-coupling with aryl iodides and allylic chlorides. princeton.eduresearchgate.net These reactions can be rendered enantioselective by using chiral bioxazoline ligands, providing access to highly enantioenriched amine products from racemic aziridines. princeton.edu Furthermore, electrochemistry has been employed to drive nickel-catalyzed enantioselective reductive cross-couplings, avoiding the need for stoichiometric metallic reductants and proceeding under mild conditions. uzh.ch

| Reaction Type | Coupling Partner | Catalyst System Example | Key Feature |

|---|---|---|---|

| Negishi Cross-Coupling | Organozinc reagents | NiCl₂·glyme / Dimethyl fumarate | Regioselective synthesis of β-substituted amines. nih.govorganic-chemistry.org |

| Reductive Cross-Coupling | Aryl iodides | Ni(II) / Chiral bioxazoline ligand | Stereoconvergent; produces enantioenriched 2-arylphenethylamines. princeton.edu |

| Reductive Cross-Coupling | Allylic chlorides | Ni(0) / Mn reductant | Forms β-allyl-substituted arylethylamines. researchgate.net |

| Electrochemical Reductive Cross-Coupling | Alkenyl bromides | Ni(II) / Bis(oxazoline) ligand | Avoids metal reductants; high stereocontrol. uzh.ch |

Lewis Acid-Promoted Ring Opening

The electron-withdrawing phenylsulfonyl group on the aziridine nitrogen enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions with a wide range of nucleophiles upon activation with a Lewis acid. This strategy is fundamental to the synthetic utility of this compound.

A variety of Lewis acids can be employed to catalyze the ring-opening process, with the choice of catalyst often depending on the specific nucleophile and substrate. For the ring-opening of 2,3-aziridyl alcohols with azole nucleophiles, boron trifluoride etherate (BF₃·OEt₂) has been identified as an optimal catalyst for many substrate combinations, promoting C3-selective opening. nih.gov In other cases, different Lewis acids such as scandium triflate (Sc(OTf)₃) have proven effective. For instance, Sc(OTf)₃ efficiently promotes the cyclization of aziridine silanols to form 1'-amino-tetrahydrofurans. nih.gov The reaction performance can be highly dependent on the strength of the Lewis acid and the coordinating ability of the solvent. nih.gov

Continuous flow methodologies have also been developed for the synthesis and subsequent Lewis acid-promoted ring-opening of N-sulfonyl aziridines. organic-chemistry.org This approach allows for the telescoping of reaction steps, which avoids the isolation of potentially hazardous aziridine intermediates and can lead to improved yields and reduced reaction times. organic-chemistry.org

| Lewis Acid | Reaction Type | Typical Outcome |

|---|---|---|

| Sc(OTf)₃ | Intramolecular cyclization of aziridine silanols | Excellent performance in non-coordinating solvents. nih.gov |

| BF₃·OEt₂ | Ring-opening of aziridyl alcohols with azoles | Optimal for most substrates, giving C3-selectivity. nih.gov |

| Ph₂BOH | Ring-opening of aziridyl alcohols with azoles | Provides higher yields in specific cases. nih.gov |

| Bi(OTf)₃, Al(OTf)₃ | Intramolecular cyclization of aziridine silanols | Good performance, but less effective than Sc(OTf)₃. nih.gov |

Cycloaddition Reactions

This compound and its derivatives are valuable precursors for various cycloaddition reactions, serving as synthons for three-atom components. These reactions provide powerful methods for the construction of five-membered nitrogen-containing heterocycles.

[3+2] Cycloadditions with Unsaturated Substrates

N-sulfonylated aziridines, including this compound, can undergo formal [3+2] cycloaddition reactions with various unsaturated compounds. These reactions are typically mediated by a Lewis acid, which activates the aziridine by coordinating to the nitrogen atom, facilitating the cleavage of a carbon-carbon bond to form a zwitterionic intermediate that behaves as a 1,3-dipole.

The Lewis acid-mediated [3+2] cycloaddition of N-(sulfonyl)aziridines with alkenes provides an efficient route to 1-azaspiro[4.n]alkanes. researchgate.net DFT calculations have shown that the nature of the electron-withdrawing group on the nitrogen has a limited effect on the initial C-N bond cleavage, which is the rate-determining step in the formation of the 1,3-zwitterionic intermediate. researchgate.net While many examples in the literature use N-tosylaziridines, the principles are directly applicable to this compound. For instance, the reaction of N-tosyl-2-phenylaziridine with methylenecycloalkenes in the presence of BF3·Et2O yields spiropyrrolidines in good yields. researchgate.net

A notable application of this methodology is the reaction of N-sulfonyl-2-substituted aziridines with heterocumulenes like isothiocyanates and carbodiimides. nih.govnih.gov These reactions, often catalyzed by zinc(II) bromide, are highly chemo-, regio-, and diastereoselective, leading to the formation of iminothiazolidines and iminoimidazolidines. nih.gov The stereoselectivity of these reactions with enantioenriched aziridines suggests the involvement of an intimate ion-pair mechanism. nih.govnih.gov

| Aziridine Derivative | Dipolarophile | Catalyst | Product | Yield (%) | Reference |

| N-Tosyl-2-arylaziridine | Allyl isothiocyanate | ZnBr2 | Iminothiazolidine | High | nih.gov |

| N-Tosyl-2-phenylaziridine | Methylenecycloalkane | BF3·Et2O | Spiropyrrolidine | Good | researchgate.net |

This table presents data for N-tosylaziridines as representative examples of the reactivity of N-sulfonylaziridines like this compound.

Azomethine Ylide Generation and Trapping

Azomethine ylides are versatile 1,3-dipoles that can be generated from aziridines through thermal or photochemical ring-opening. wikipedia.org These reactive intermediates can be trapped in situ by a variety of dipolarophiles to construct pyrrolidine-containing heterocycles. wikipedia.orgmdpi.com The ring-opening of aziridines follows the principles of orbital symmetry, with thermal reactions proceeding via a conrotatory process and photochemical reactions via a disrotatory process. wikipedia.org

The thermal ring-opening of aziridines bearing electron-withdrawing substituents, such as a phenylsulfonyl group, generates azomethine ylides that can be used in 1,3-dipolar cycloaddition reactions. rsc.org For example, the thermolysis of appropriately substituted aziridines can lead to the in situ formation of azomethine ylides, which then undergo intramolecular cycloaddition to afford bicyclic pyrrolidine (B122466) derivatives. mdpi.com

Photochemical methods also provide a route to azomethine ylides from aziridines. nih.govnih.gov Nanosecond flash photolysis studies have shown that azomethine ylides are readily formed from 2,3-diphenyl aziridines upon direct excitation or under sensitized conditions. nih.gov These transient ylides can be effectively quenched by dipolarophiles such as maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate. nih.gov A recent development involves the use of visible-light photocatalysis to convert aziridines into azomethine ylides, which then participate in [3+2] cycloaddition reactions with high atom economy. nih.gov

| Aziridine Precursor | Method of Ylide Generation | Dipolarophile | Product Type | Reference |

| Substituted Aziridine | Thermolysis | Intramolecular alkene | Bicyclic γ-lactone | mdpi.com |

| 2,3-Diphenyl Aziridine | Photolysis (direct or sensitized) | Maleic anhydride | Pyrrolidine derivative | nih.gov |

| Structurally diverse aziridines | Visible-light photocatalysis | Various maleimides | Pyrrolidine derivative | nih.gov |

1,3-Dipolar Cycloadditions Involving Aziridine Derivatives

The azomethine ylides generated from this compound and its derivatives are key intermediates in 1,3-dipolar cycloaddition reactions. wikipedia.orgsemanticscholar.org These reactions are highly valuable for the stereoselective synthesis of five-membered heterocycles. wikipedia.org The reaction of an azomethine ylide with an alkene is a classic example, leading to the formation of pyrrolidines. wikipedia.org

The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can be employed, including not only alkenes and alkynes but also carbonyl compounds. semanticscholar.orgnih.gov The cycloaddition of azomethine ylides with carbonyl dipolarophiles, such as aldehydes and ketones, provides a direct route to oxazolidine (B1195125) derivatives. semanticscholar.orgnih.gov The first example of such a reaction was reported by Huisgen, involving the thermal generation of an azomethine ylide from an aryl-substituted aziridine in the presence of benzaldehyde. nih.gov

The scope of dipolarophiles also extends to aromatic systems, although simple benzene (B151609) derivatives are generally unreactive. researchgate.net However, polycyclic aromatic hydrocarbons or benzene rings substituted with strongly electron-withdrawing groups can act as dipolarophiles. researchgate.net

| Ylide Source (Aziridine) | Dipolarophile | Product | Reference |

| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Aldehydes/Ketones | Oxazolidine | semanticscholar.org |

| N-aryl-2,3-dimethoxycarbonylaziridine | Benzaldehyde | Oxazolidine | nih.gov |

| Various Aziridines | Electron-deficient alkenes/alkynes | Pyrrolidine/Pyrroline | wikipedia.org |

Aziridinium Ion and Ylide Chemistry

The nitrogen atom of the aziridine ring in this compound, although influenced by the electron-withdrawing phenylsulfonyl group, can still exhibit nucleophilic character, leading to the formation of aziridinium ions upon reaction with suitable electrophiles.

Generation and Reactivity of Aziridinium Ions (e.g., N-Acylaziridinium Ions, Alkylative Activation)

Aziridinium ions are highly reactive intermediates that can be generated by the reaction of aziridines with electrophiles such as acyl halides or alkylating agents. mdpi.comnih.gov The formation of an N-acylaziridinium ion occurs when an aziridine is treated with an acid chloride. mdpi.comnih.gov These intermediates are highly susceptible to nucleophilic attack, leading to ring-opened products. mdpi.com For instance, the reaction of chiral 2-acyl-aziridines with acetyl chloride generates an N-acylaziridinium ion, which can then react with the chloride counterion to yield a β-amino-β-chlorocarbonyl compound. nih.gov

Alternatively, "alkylative activation" involves the reaction of an aziridine with an alkylating agent, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), to form a stable aziridinium ion. nih.govrsc.org This "alkylative aziridine ring opening" provides a route to various N-alkylated amine derivatives upon reaction with external nucleophiles. nih.gov This method has been shown to be effective for the synthesis of biologically important molecules. researchgate.net

| Aziridine Type | Activating Agent (Electrophile) | Intermediate | Subsequent Reaction | Product Type | Reference |

| Non-activated 2-acyl-aziridine | Acetyl chloride | N-Acylaziridinium ion | Nucleophilic attack by Cl- | β-Amino-β-chlorocarbonyl compound | nih.gov |

| Non-activated aziridine | Methyl trifluoromethanesulfonate | N-Methylaziridinium ion | Nucleophilic ring-opening | N-alkylated acyclic amine | nih.govrsc.org |

| Non-activated aziridine | Benzyl bromide | N-Benzylaziridinium ion | Nucleophilic attack by Br- | N-benzylated bromo-amine | mdpi.com |

Synthetic Applications of Aziridinium Intermediates

The generation of aziridinium ions from this compound and related compounds opens up numerous synthetic possibilities. The high reactivity of these three-membered cationic species makes them valuable intermediates for the introduction of nitrogen-containing functionalities into molecules.

A primary application of aziridinium ion chemistry is in regioselective ring-opening reactions. organic-chemistry.org The site of nucleophilic attack on the aziridinium ion is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and the reaction conditions. This allows for controlled access to a variety of functionalized amine products. For example, N-sulfonyl aziridines can be synthesized in continuous flow processes and subsequently subjected to ring-opening with various nucleophiles (oxygen, carbon, and halide) or ring expansion to imidazolines in the presence of a Lewis acid. organic-chemistry.org

The "N-methylative aziridinium ring opening" has been utilized in the synthesis of drug candidates, highlighting the practical utility of this methodology. mdpi.com The ability to form stable aziridinium ions allows for their reaction with a range of nucleophiles, leading to synthetically valuable and optically pure acyclic amines in a completely regio- and stereoselective manner. rsc.org

| Aziridinium Ion Source | Nucleophile | Reaction Type | Product Application/Significance | Reference |

| N-Sulfonyl aziridines | O, C, Halide nucleophiles | Ring-opening | Synthesis of functionalized amines | organic-chemistry.org |

| N-Sulfonyl aziridines | Nitriles (with Lewis acid) | Ring expansion | Synthesis of imidazolines | organic-chemistry.org |

| Enantiopure 2-substituted aziridine | Various external nucleophiles | Regio- and stereoselective ring-opening | Synthesis of optically pure acyclic amines | rsc.org |

Formation and Reactivity of Aziridinium Ylides

Aziridinium ylides are highly reactive intermediates that serve as valuable synthons in the construction of complex nitrogen-containing heterocycles. These ylides are generated from this compound through the reaction of the aziridine nitrogen atom with a transition metal carbene. The process is typically catalyzed by rhodium(II) or copper(II) complexes, which react with diazo compounds to form the electrophilic metal carbene species. The lone pair of electrons on the aziridine nitrogen then attacks the carbene, leading to the formation of the transient aziridinium ylide.

One of the most common transformations of aziridinium ylides is the nih.govchemrxiv.org-Stevens rearrangement. capes.gov.br This concerted, pericyclic reaction involves the migration of a substituent from the nitrogen atom to the adjacent, negatively charged carbon of the ylide. When the ylide is generated from an appropriately substituted vinylaziridine, this rearrangement can be used to construct complex bicyclic amine skeletons, such as the indolizidine core. capes.gov.br The stereochemical outcome of the rearrangement is highly dependent on the conformation of the aziridinium ylide intermediate.

In addition to rearrangements, aziridinium ylides derived from N-sulfonylated aziridines can undergo formal ring-expansion reactions. Depending on the nature of the carbene precursor, these expansions can proceed through different mechanisms to yield larger heterocycles. For instance, a formal [3+1] ring expansion can produce substituted azetidines, while a [3+3] expansion provides access to dehydropiperidine scaffolds. nih.gov These transformations are believed to proceed via the initial formation of the aziridinium ylide, followed by either a concerted rearrangement or a stepwise process involving zwitterionic intermediates. nih.gov Computational studies have been employed to understand the factors that control the divergent reactivity of these ylides, leading to different ring sizes. nih.govresearchgate.net

The table below summarizes the principal reactive pathways of aziridinium ylides generated from N-sulfonyl aziridines.

| Reaction Type | Carbene Precursor | Catalyst | Product Type | Reference |

| nih.govchemrxiv.org-Stevens Rearrangement | Intramolecular vinyl diazoacetate | Cu(acac)₂ | Indolizidine | capes.gov.br |

| [3+1] Ring Expansion | Diazoacetate | Rh₂(II) complex | Methyleneazetidine | nih.gov |

| [3+3] Ring Expansion | Vinyl diazoacetate | Rh₂(II) complex | Dehydropiperidine | nih.gov |

Desulfonylation Strategies for N-Phenylsulfonyl Aziridines

The phenylsulfonyl group is frequently employed as a nitrogen-protecting and activating group in the synthesis and subsequent reactions of aziridines. However, its removal is often necessary to unveil the free amine for further functionalization or to obtain the final target molecule. The robust nature of the N-S bond necessitates specific reductive or cleavage strategies. A significant challenge in the desulfonylation of N-phenylsulfonyl aziridines is to achieve selective cleavage of the N-S bond without causing undesired opening of the strained aziridine ring.

Reductive methods are among the most effective for the cleavage of the phenylsulfonyl group from the aziridine nitrogen. These techniques typically involve the use of dissolving metals or activated metal surfaces to facilitate single-electron transfer (SET) processes.

Lithium-Mediated Reduction: A highly efficient method for the desulfonylation of N-sulfonyl aziridines involves the use of lithium metal in the presence of a catalytic amount of an electron carrier, such as di-tert-butylbiphenyl (DTBB), in an ethereal solvent like THF at low temperatures. This method, which utilizes arene anion radicals, has proven effective for a range of substituted N-sulfonyl aziridines. researchgate.net The reaction proceeds via electron transfer from the lithium-arene complex to the sulfonyl group, leading to the cleavage of the nitrogen-sulfur bond. This approach has been shown to provide the corresponding NH-aziridines in high yields, often up to 85%, while preserving the stereochemical integrity of the aziridine ring. researchgate.net

Magnesium/Ultrasonication: An alternative and milder reductive method employs magnesium turnings in methanol. The efficiency of this system can be significantly enhanced by the use of ultrasonication. researchgate.net This technique avoids the use of cryogenic temperatures and strong bases, making it compatible with a wider array of functional groups. The reaction is believed to occur on the surface of the magnesium metal, where electron transfer to the sulfonyl group takes place. This method has been successfully applied to the deprotection of various N-sulfonyl aziridines, including those that are sensitive to ring-opening, affording the free aziridines in good yields (up to 75%). researchgate.net A key advantage of this protocol is the preservation of chirality at the aziridine carbon centers. researchgate.net

The following table presents a comparison of these two reductive desulfonylation methods on representative N-sulfonyl aziridines. researchgate.net

| Substrate (N-Sulfonylaziridine) | Method | Conditions | Yield (%) |

| (2S)-2-Benzyl-1-(tosyl)aziridine | Li/DTBB (cat.) | THF, -78 °C, 1 h | 85 |

| (2S)-2-Benzyl-1-(tosyl)aziridine | Mg/Ultrasound | MeOH, rt, 3 h | 75 |

| (2S)-2-Phenyl-1-(tosyl)aziridine | Li/DTBB (cat.) | THF, -78 °C, 1 h | 65 |

| (2S)-2-Phenyl-1-(tosyl)aziridine | Mg/Ultrasound | MeOH, rt, 3 h | 75 |

| (2S)-Methyl 1-(nosyl)aziridine-2-carboxylate | Li/DTBB (cat.) | THF, -78 °C, 1 h | 75 |

| (2S)-Methyl 1-(nosyl)aziridine-2-carboxylate | Mg/Ultrasound | MeOH, rt, 3 h | 65 |

Data sourced from Alonso, D. A.; Andersson, P. G. J. Org. Chem. 1998, 63 (25), 9455–9460. researchgate.net Note: Tosyl (p-toluenesulfonyl) and Nosyl (p-nitrobenzenesulfonyl) are used as representative arylsulfonyl groups, with reactivity comparable to the phenylsulfonyl group.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering a molecular-level understanding of chemical processes that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has proven to be a robust method for studying the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the analysis of intermolecular interactions that govern the course of a reaction.

DFT studies can illuminate the initial interactions between this compound and a reacting partner, such as a nucleophile. These calculations can predict the preferred orientation of approach and the nature of the non-covalent interactions that stabilize the pre-reaction complex. For instance, in the nucleophilic ring-opening of N-tosylaziridines, a plausible mechanism involves hydrogen bonding and proton transfer, which can be modeled using DFT to understand the binding modes.

The reactivity of this compound is significantly influenced by the electronic properties of the phenylsulfonyl group. DFT calculations, often complemented by Natural Bond Orbital (NBO) analysis, can quantify the donor-acceptor interactions between the orbitals of the aziridine ring and the sulfonyl group, as well as with an incoming nucleophile. These analyses provide insights into the flow of electron density during a reaction, identifying the key orbitals involved in bond formation and cleavage.

| Interacting Orbitals | Interaction Energy (kcal/mol) | Description |

| N(lp) -> σ(C-S) | Data not available | Delocalization of the nitrogen lone pair into the antibonding orbital of the C-S bond. |

| π(C=C) -> LUMO(aziridine) | Data not available | Interaction between the π-system of a nucleophile and the lowest unoccupied molecular orbital of the aziridine. |

| HOMO(nucleophile) -> σ(C-N) | Data not available | Donation of electron density from the highest occupied molecular orbital of the nucleophile to the antibonding orbital of the aziridine C-N bond, leading to ring-opening. |

A key application of DFT is the calculation of the potential energy surface for a reaction, which maps the energy of the system as a function of the geometric changes during the transformation. This allows for the identification of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. DFT calculations have been used to elucidate the free energy profiles of reactions involving aziridines, providing a quantitative understanding of the reaction mechanism. researchgate.netnih.gov For example, in the N-methylative ring-opening of aziridines, the formation of a methylated aziridinium ion intermediate can be observed and characterized. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of the properties of atoms and the bonds between them. QTAIM can be used to characterize the nature of chemical bonds, including covalent and non-covalent interactions, based on the topological properties of the electron density at bond critical points (BCPs). orientjchem.orgresearchgate.net While specific QTAIM studies on this compound are not prevalent, the methodology has been applied to related systems, such as aziridinium ions, to understand the nature of the bonding within the strained three-membered ring and its interactions with other molecules. mdpi.com

| QTAIM Parameter | Description | Typical Value for Covalent Bond |

| Electron Density (ρ) at BCP | Indicates the strength of the bond. | High |

| Laplacian of Electron Density (∇²ρ) at BCP | A negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, hydrogen bond, van der Waals) interaction. | Negative |

| Total Energy Density (H) at BCP | A negative value is indicative of a stabilizing interaction. | Negative |

Note: The table presents general principles of QTAIM analysis. Specific values for this compound would require a dedicated QTAIM study.

Experimental Mechanistic Probes

While computational studies provide theoretical insights, experimental investigations are essential for validating proposed mechanisms and providing tangible evidence for the existence of intermediates and the nature of key reaction steps.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state. While specific KIE studies on this compound were not found in the searched literature, this technique is widely applied to elucidate mechanisms of similar reactions.

The direct detection or trapping of reactive intermediates provides compelling evidence for a proposed reaction pathway. In the context of reactions involving aziridines, various techniques can be employed. For example, in guanidinium ylide mediated aziridination, a spiro imidazolidine-oxazolidine intermediate has been successfully isolated and characterized. nih.gov Furthermore, radical intermediates, such as N-aziridinyl radicals, can be trapped using radical scavengers and characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov Spectroscopic methods, such as NMR, can also be used to observe the formation and consumption of intermediates during a reaction. The formation of an N-methylated aziridinium ion, for instance, has been observed using ¹H and ¹³C NMR spectroscopy. mdpi.com In the nucleophilic ring-opening of N-sulfonylaziridines, while direct observation of intermediates is challenging, the reaction products provide strong evidence for the proposed regiochemical and stereochemical outcomes of the nucleophilic attack. nih.govnih.gov